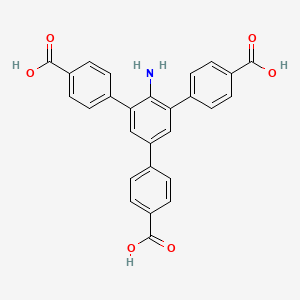

2,4,6-Tris(4-carboxyphenyl)aniline

Overview

Description

2,4,6-Tris(4-carboxyphenyl)aniline is a chemical compound with the molecular formula C27H19NO6 . It is a complex organic compound that has potential applications in various fields.

Molecular Structure Analysis

The molecular structure of 2,4,6-Tris(4-carboxyphenyl)aniline consists of a central aniline group (NH2) attached to three carboxyphenyl groups (C6H4COOH) at the 2, 4, and 6 positions .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2,4,6-Tris(4-carboxyphenyl)aniline”:

Metal-Organic Frameworks (MOFs) for CO2 Adsorption

This compound is used in the formation of MOFs that show potential in CO2 adsorption. These frameworks can capture and store carbon dioxide, which is a significant greenhouse gas .

Photocatalytic Performance Enhancement

The electron-donating nature of this compound facilitates charge transfer effects, which are beneficial for CO2 binding affinity and promote the conversion of CO2 to CO, enhancing photocatalytic performance .

Composite Photocatalyst Formation

It is used to form a composite photocatalyst with g-C3N4 through π–π interactions and hydrogen bonds, which significantly enhances photocatalytic activity .

Synthesis of Two-Dimensional MOFs

The compound is instrumental in the synthesis of layered MOFs with unique structural properties beneficial for various technological applications .

Lanthanide Metal–Organic Frameworks (LOFs)

It serves as a building block for lanthanide MOFs, which have been synthesized and characterized for their structural and chemical properties .

Mechanism of Action

Target of Action

2,4,6-Tris(4-carboxyphenyl)aniline, also known as 2’-amino-5’-(4-carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid, is a complex organic compound with potential applications in various fields . .

Mode of Action

It’s known that this compound can be used in the formation of metal-organic frameworks (mofs) that show potential in co2 adsorption . These frameworks can capture and store carbon dioxide, which is a significant greenhouse gas .

Biochemical Pathways

It’s known that this compound can be used in the formation of mofs, which have been widely applied in the field of gas storage and separations, nonlinear optics, catalysis, and sensing .

Pharmacokinetics

It’s known that this compound can be used in the formation of mofs, which have been extensively investigated in the areas across biology and nanomedicine .

properties

IUPAC Name |

4-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19NO6/c28-24-22(16-3-9-19(10-4-16)26(31)32)13-21(15-1-7-18(8-2-15)25(29)30)14-23(24)17-5-11-20(12-6-17)27(33)34/h1-14H,28H2,(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZOGPUPSBNNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)O)N)C4=CC=C(C=C4)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tris(4-carboxyphenyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,4,6-Tris(4-carboxyphenyl)aniline contribute to its sensing capabilities?

A1: 2,4,6-Tris(4-carboxyphenyl)aniline (BTB-NH2) possesses key structural features that make it suitable for sensing applications.

- Carboxylic Acid Groups: The three carboxylic acid groups can participate in hydrogen bonding, allowing the molecule to interact with analytes like metal ions [, ]. These groups can also be utilized for further functionalization, as seen in the post-synthetic modification to create NA@Zr-BTB/F/R [].

- Aromatic Core: The central aniline ring provides a conjugated system capable of absorbing and emitting light, facilitating fluorescence-based sensing mechanisms [].

- Potential for Porosity: BTB-NH2 can self-assemble into hydrogen-bonded organic frameworks (HOFs) []. These HOFs exhibit porosity, creating a large surface area for analyte interaction and enhancing sensing capabilities.

Q2: What specific examples of 2,4,6-Tris(4-carboxyphenyl)aniline-based sensors are described in the research, and what makes them unique?

A2: The research highlights two key examples of BTB-NH2 employed in sensor development:

- NA@Zr-BTB/F/R for Mitochondrial Dysregulation: This nanoscale metal-organic layer (nMOL) leverages the metal-binding properties of BTB-NH2 by incorporating it into a Zr-based framework []. Further functionalization with a glutathione-selective molecule (NA) and pH-sensitive fluorophores (F and R) enables ratiometric sensing of both glutathione and pH changes within mitochondria, offering insights into mitochondrial dysregulation [].

- HOF-BTB-NH2 for Ion and Dopamine Detection: BTB-NH2 self-assembles into a porous HOF-BTB-NH2 structure []. This material exhibits high sensitivity and selectivity for specific ions like Cu2+ and CO32-, demonstrating its potential for environmental monitoring []. Additionally, HOF-BTB-NH2 effectively detects dopamine, a critical neurotransmitter, showcasing its promise for biosensing applications [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)

![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)

![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)